molecular formula C19H11N3O2S B8196400 4,4'-([1,2,5]Thiadiazolo[3,4-c]pyridine-4,7-diyl)dibenzaldehyde

4,4'-([1,2,5]Thiadiazolo[3,4-c]pyridine-4,7-diyl)dibenzaldehyde

Cat. No.: B8196400
M. Wt: 345.4 g/mol
InChI Key: SDULRKVMCJLTDI-UHFFFAOYSA-N
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Description

4,4’-([1,2,5]Thiadiazolo[3,4-c]pyridine-4,7-diyl)dibenzaldehyde is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-([1,2,5]Thiadiazolo[3,4-c]pyridine-4,7-diyl)dibenzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dibromo-3,4-diaminopyridine.

    Reaction with Thionyl Chloride: Under nitrogen atmosphere, 2,5-dibromo-3,4-diaminopyridine is dissolved in pyridine and cooled to 0°C.

    Purification: The product is extracted with dichloromethane, and the organic layer is dried over magnesium sulfate.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

4,4’-([1,2,5]Thiadiazolo[3,4-c]pyridine-4,7-diyl)dibenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alcohols, amines, and thiols. The reactions are typically carried out in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, reaction with an alcohol would yield an acetal, while oxidation of the aldehyde groups would produce carboxylic acids.

Mechanism of Action

The mechanism by which 4,4’-([1,2,5]Thiadiazolo[3,4-c]pyridine-4,7-diyl)dibenzaldehyde exerts its effects is primarily related to its electron-deficient nature. The compound can act as an electron acceptor in various chemical and biological systems. This property is crucial in its applications in organic electronics and materials science, where it facilitates charge transfer processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-([1,2,5]Thiadiazolo[3,4-c]pyridine-4,7-diyl)dibenzaldehyde is unique due to its specific combination of the thiadiazole and pyridine rings, which imparts distinct electronic properties. This makes it particularly suitable for applications in organic electronics and materials science, where efficient charge transfer and low-bandgap materials are essential .

Properties

IUPAC Name

4-[4-(4-formylphenyl)-[1,2,5]thiadiazolo[3,4-c]pyridin-7-yl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11N3O2S/c23-10-12-1-5-14(6-2-12)16-9-20-17(19-18(16)21-25-22-19)15-7-3-13(11-24)4-8-15/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDULRKVMCJLTDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CN=C(C3=NSN=C23)C4=CC=C(C=C4)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11N3O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4'-([1,2,5]Thiadiazolo[3,4-c]pyridine-4,7-diyl)dibenzaldehyde
Reactant of Route 2
4,4'-([1,2,5]Thiadiazolo[3,4-c]pyridine-4,7-diyl)dibenzaldehyde
Reactant of Route 3
Reactant of Route 3
4,4'-([1,2,5]Thiadiazolo[3,4-c]pyridine-4,7-diyl)dibenzaldehyde
Reactant of Route 4
4,4'-([1,2,5]Thiadiazolo[3,4-c]pyridine-4,7-diyl)dibenzaldehyde
Reactant of Route 5
4,4'-([1,2,5]Thiadiazolo[3,4-c]pyridine-4,7-diyl)dibenzaldehyde
Reactant of Route 6
Reactant of Route 6
4,4'-([1,2,5]Thiadiazolo[3,4-c]pyridine-4,7-diyl)dibenzaldehyde

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